3,5-Dimethoxy-D-phenylalanine
Description
Significance of Aromatic Amino Acid Derivatives in Chemical Biology
Aromatic amino acids, namely phenylalanine, tyrosine, and tryptophan, are fundamental building blocks of proteins and serve as precursors to a wide array of signaling molecules. thermofisher.com Chemical modifications to the aromatic rings of these amino acids can profoundly alter their steric and electronic properties. google.com These modifications are instrumental in:
Probing Protein Structure and Function: Introducing derivatives with unique spectroscopic signatures, such as fluorinated phenylalanines, allows for the investigation of protein folding, dynamics, and interactions. researchgate.net
Developing Novel Therapeutics: Aromatic amino acid derivatives are key components in a variety of drugs. For instance, L-DOPA, a derivative of tyrosine, is a cornerstone in the treatment of Parkinson's disease. ontosight.ai The modification of the aromatic ring can lead to enhanced binding affinity, improved metabolic stability, and novel pharmacological profiles. acs.orggoogle.com
Creating Advanced Materials: The unique properties of aromatic amino acid derivatives are being harnessed to create novel biomaterials and polymers. thermofisher.com
Overview of D-Amino Acids in Biological Systems and Synthetic Chemistry
For decades, D-amino acids were considered "unnatural" as life on Earth predominantly utilizes the L-enantiomers for protein synthesis. dntb.gov.ua However, research has revealed their presence and crucial roles in a variety of biological systems. researchgate.netresearchgate.net
Biological Roles: D-amino acids are found in the cell walls of bacteria, making them targets for antibiotics. ontosight.aidntb.gov.ua They also function as neurotransmitters and are present in the venom of certain animals. researchgate.net The presence of D-amino acids in peptides can confer resistance to enzymatic degradation, prolonging their biological activity. researchgate.net
Synthetic Chemistry: The demand for enantiomerically pure D-amino acids has surged due to their application in the synthesis of pharmaceuticals and other bioactive molecules. cdnsciencepub.comnih.gov The development of stereoselective synthetic methods, including enzymatic and chemoenzymatic approaches, has been a major focus of research. acs.orgcdnsciencepub.comnih.govnih.gov These methods often employ enzymes like D-amino acid dehydrogenases and transaminases to achieve high enantiomeric purity. acs.org
Rationale for Focused Research on 3,5-Dimethoxy-D-phenylalanine
The focused investigation of this compound is driven by the convergence of the principles outlined above. The D-configuration suggests potential for enhanced stability in biological systems, a desirable trait for therapeutic peptides. researchgate.net The 3,5-dimethoxy substitution pattern on the phenyl ring offers a unique structural motif that can be exploited to fine-tune molecular interactions.
While direct research on this compound is not extensively documented in publicly available literature, its potential applications can be inferred from studies on related compounds. For example, the synthesis of various substituted D-phenylalanines is actively pursued for their role as chiral building blocks in pharmaceuticals. acs.orgnih.gov The incorporation of dimethoxyphenylalanine derivatives into peptides is also an area of interest for creating novel bioactive molecules. researchgate.netcdnsciencepub.com Therefore, this compound represents a promising yet underexplored molecule at the intersection of D-amino acid utility and aromatic ring functionalization.
Structure
3D Structure
Properties
Molecular Formula |
C11H15NO4 |
|---|---|
Molecular Weight |
225.24 g/mol |
IUPAC Name |
(2R)-2-amino-3-(3,5-dimethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-15-8-3-7(4-9(6-8)16-2)5-10(12)11(13)14/h3-4,6,10H,5,12H2,1-2H3,(H,13,14)/t10-/m1/s1 |
InChI Key |
RGJFWLUOTAIYGQ-SNVBAGLBSA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1)C[C@H](C(=O)O)N)OC |
Canonical SMILES |
COC1=CC(=CC(=C1)CC(C(=O)O)N)OC |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Stereoselective Synthesis of 3,5-Dimethoxy-D-phenylalanine
The creation of this compound with a defined stereochemistry at the α-carbon is a key synthetic challenge. Both enzymatic and chemical strategies have been developed to achieve high stereoselectivity, ensuring the formation of the desired D-enantiomer.
Enzymatic Approaches for Asymmetric Synthesis of D-Phenylalanines
Biocatalysis offers a powerful and green alternative for the synthesis of chiral amino acids. Enzymes, operating under mild conditions, can provide high yields and excellent optical purity.
One prominent method involves a one-pot, multienzymatic cascade process starting from substituted cinnamic acids. nih.gov This approach couples the amination of a cinnamic acid derivative, catalyzed by a Phenylalanine Ammonia (B1221849) Lyase (PAL) , with a chemoenzymatic deracemization step. nih.gov While PALs typically favor the synthesis of L-phenylalanines, they can produce racemic or D-enriched mixtures with certain substrates. mdpi.com To resolve this, the subsequent deracemization process utilizes an L-amino acid deaminase (LAAD) which selectively oxidizes the unwanted L-enantiomer to the corresponding imino acid. nih.govmdpi.com This intermediate is then non-selectively reduced back to the racemic amino acid by a chemical reducing agent like ammonia-borane, allowing for the gradual accumulation of the D-enantiomer. nih.govmdpi.com This dynamic kinetic resolution process can convert a range of cinnamic acids into their corresponding D-phenylalanine derivatives with high conversion rates and enantiomeric excess (ee). nih.gov
Another enzymatic route employs D-amino acid transaminases (DAATs) . These enzymes catalyze the transfer of an amino group from a donor molecule (like D-glutamate) to a prochiral α-keto acid. mdpi.com A one-pot, three-enzyme system can be constructed where the DAAT is coupled with auxiliary enzymes for cofactor regeneration, achieving high yields (>95%) and exceptional enantiomeric excess (>99%) for various D-amino acids. mdpi.com
Chemical Synthesis Routes for Phenylalanine Derivatives
Traditional organic synthesis provides robust and scalable methods for producing phenylalanine analogues. A widely used strategy is the asymmetric α-alkylation of a glycine (B1666218) Schiff base. nih.govnih.gov This method uses a phase-transfer catalyst to mediate the reaction between a glycine derivative, such as N-(diphenylmethylene)glycine tert-butyl ester, and a substituted benzyl (B1604629) bromide. nih.gov
For the synthesis of this compound, the corresponding 3,5-dimethoxybenzyl bromide would be used as the alkylating agent. The choice of the chiral phase-transfer catalyst is critical for controlling the stereochemical outcome of the reaction.
Strategies for Chiral Control in Synthesis
The key to stereoselective synthesis lies in the effective control of chirality at the product-forming step.
In chemical synthesis, chiral control is achieved through the use of chiral catalysts. Cinchona alkaloid-derived quaternary ammonium (B1175870) salts have proven to be highly effective phase-transfer catalysts for the asymmetric α-alkylation of glycine Schiff bases. nih.govnih.gov By selecting the appropriate pseudoenantiomeric catalyst (derived from either cinchonine (B1669041) or cinchonidine), it is possible to predictably synthesize either the (R)- or (S)-enantiomer of the desired α-amino acid with excellent yield and high enantioselectivity. nih.govnih.gov For D-phenylalanine derivatives, which typically correspond to the (R)-configuration, a cinchonine-based catalyst is often employed. nih.gov
In enzymatic synthesis, chiral control is an inherent property of the biocatalyst. nih.gov Enzymes like L-amino acid deaminase possess high stereospecificity, acting only on the L-enantiomer of a racemic mixture. mdpi.com This selectivity drives the deracemization process, ensuring the accumulation of the D-amino acid. nih.gov Furthermore, enzymes themselves can be engineered through directed evolution to enhance their selectivity towards forming non-natural D-amino acids. nih.govnih.gov For instance, specific residues in the active site of PAL, such as Asn347, have been identified as crucial for controlling stereoselectivity and have been mutated to increase the production of D-enantiomers. nih.gov
Derivatization and Analog Synthesis
Once this compound is synthesized, it can be further modified to create a diverse range of analogues for various applications, including their incorporation into peptide structures.
Synthesis of Substituted Phenylalanine Analogues
The synthetic routes used to produce the parent compound can be readily adapted to create a library of analogues.
The asymmetric phase-transfer catalysis method is particularly versatile. By simply varying the substituted benzyl bromide used in the alkylation step, a wide array of ring-substituted phenylalanine derivatives can be accessed. nih.govresearchgate.netnih.gov This allows for the introduction of different functional groups onto the phenyl ring, enabling the systematic exploration of structure-activity relationships.
Similarly, the enzymatic cascade reaction starting from cinnamic acids is amenable to substrate variation. nih.gov A broad range of substituted trans-cinnamic acids can serve as substrates for the PAL-LAAD system, leading to the efficient synthesis of D-arylalanines with different groups on the phenyl ring. nih.gov
Another powerful technique for creating novel analogues is metallaphotoredox catalysis . This approach enables a cross-electrophile coupling between an aryl halide and a bromoalkyl intermediate derived from a common amino acid like serine. princeton.edu This method is tolerant of numerous functional groups and allows for the synthesis of a wide array of optically pure unnatural amino acids, including analogues of phenylalanine. princeton.edu
Table 1: Synthesis of D-Phenylalanine Derivatives via Enzymatic Cascade
| Starting Cinnamic Acid | Product D-Amino Acid | Conversion (%) | Enantiomeric Excess (ee %) |
| p-Nitrocinnamic acid | p-Nitro-D-phenylalanine | 71 | 96 |
| m-Nitrocinnamic acid | m-Nitro-D-phenylalanine | 96 | >99 |
| trans-Cinnamic acid | D-Phenylalanine | 82 | >99 |
Data sourced from studies on one-pot enzymatic syntheses using PAL and LAAD. nih.govnih.gov
Incorporation of Electrophiles into Phenylalanine Scaffolds
Further derivatization can be achieved by introducing electrophilic groups into the phenylalanine structure. While direct electrophilic addition to the 3,5-dimethoxyphenyl ring is influenced by the existing methoxy (B1213986) groups, other strategies can be employed.
One approach involves the late-stage modification of the fully formed amino acid. For example, palladium-catalyzed C–H activation can be used to form new carbon-carbon bonds. This has been demonstrated in the intramolecular stapling of peptides containing both a tryptophan and an iodo-phenylalanine residue, where a Pd-catalyst facilitates the formation of a new bond between the two aromatic side chains. nih.gov Such methodologies could potentially be adapted for intermolecular reactions to introduce electrophilic partners.
Additionally, the amide bonds within a peptide containing phenylalanine can influence the reactivity of the aromatic ring. The lone pairs of neighboring amide carbonyl groups can stabilize a radical cation on the phenylalanine ring, making it more susceptible to oxidation and potentially subsequent reactions with nucleophiles, which is a key step in long-distance electron transfer in proteins. nih.gov While not a direct incorporation of an electrophile, this highlights how the chemical environment can modulate the reactivity of the phenylalanine scaffold.
Table 2: Asymmetric Alkylation for Phenylalanine Analog Synthesis
| Benzyl Bromide | Product Configuration | Catalyst Type | Yield (%) | Enantiomeric Excess (ee %) |
| 4-Chlorobenzyl bromide | (R) | Cinchonine-derived | 94 | 91 |
| 4-Chlorobenzyl bromide | (S) | Cinchonidine-derived | 95 | 92 |
| 2-Naphthylmethyl bromide | (R) | Cinchonine-derived | 91 | 90 |
| 2-Naphthylmethyl bromide | (S) | Cinchonidine-derived | 93 | 91 |
Data sourced from studies on asymmetric phase-transfer catalysis. nih.gov
Synthesis of Peptidomimetic Building Blocks from D-Phenylalanine Derivatives
The incorporation of unnatural D-amino acids, such as derivatives of D-phenylalanine, is a cornerstone strategy in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with enhanced therapeutic properties. nih.govnih.gov D-phenylalanine derivatives are particularly valued as building blocks because their inclusion in a peptide sequence can confer resistance to enzymatic hydrolysis by proteases, thereby increasing the compound's in vivo half-life. nih.gov Furthermore, the bulky and hydrophobic nature of the phenylalanine side chain is often a key pharmacophore for binding to hydrophobic pockets in biological targets like aspartyl proteases. mdpi.org
Solid-Phase Peptide Synthesis (SPPS) is a primary methodology for constructing peptides and peptidomimetics from these building blocks. nih.govnih.gov A common strategy involves anchoring the D-phenylalanine derivative to a polymer support via its aromatic side chain. This allows for the sequential addition of other amino acids or chemical moieties to the N- and C-termini. mdpi.org For instance, a triazene (B1217601) linker has been successfully used to anchor phenylalanine to a polystyrene resin, enabling the synthesis of various bioactive peptides with high purity (73-94%) after cleavage from the support. nih.gov Another approach utilizes a resin-bound arylsilane as a traceless linker, which permits the assembly of the peptide chain and subsequent cleavage under mild conditions to release the final product. mdpi.org These SPPS techniques are versatile and can be applied to a wide array of functionalized D-phenylalanine derivatives, including this compound, to generate diverse libraries of peptidomimetics. mdpi.orgmerckmillipore.com
The table below summarizes various D-phenylalanine derivatives that have been used as building blocks in the synthesis of peptidomimetics, highlighting the synthetic methods and the rationale for their use.
| D-Phenylalanine Derivative | Synthetic Method/Strategy | Rationale/Application | Reference |
|---|---|---|---|
| p-NH2-D-phenylalanine | Solid-Phase Synthesis using Triazene Linker | Side-chain anchoring for SPPS of bioactive peptides. | nih.gov |
| Generic D-phenylalanine | Solid-Phase Synthesis using Arylsilane Linker | Traceless linking for synthesis of peptides and peptidomimetics. | mdpi.org |
| This compound | Applicable via SPPS with side-chain anchoring | Introduction of specific methoxy functional groups to probe electronic and steric interactions at the receptor binding site. | N/A |
Sustainable Chemistry Approaches in Phenylalanine Derivative Synthesis
The principles of sustainable or "green" chemistry are increasingly being applied to the synthesis of chiral molecules like phenylalanine derivatives to reduce environmental impact and improve efficiency. A prominent sustainable approach is biocatalysis, which utilizes enzymes to perform chemical transformations with high selectivity and under mild, aqueous conditions. nih.gov
For the synthesis of D-phenylalanine derivatives, engineered enzymes and multi-enzymatic cascade reactions have proven particularly effective. nih.govacs.org Phenylalanine ammonia lyases (PALs), enzymes that naturally catalyze the interconversion of L-phenylalanine and cinnamic acid, have been engineered to synthesize non-natural D-phenylalanine analogues. nih.govfrontiersin.org A powerful one-pot chemoenzymatic cascade has been developed that couples the amination of a substituted cinnamic acid precursor by PAL with a deracemization process. nih.gov This system allows for the synthesis of various substituted D-phenylalanines with high yields and excellent optical purity (often >99% enantiomeric excess). nih.govresearchgate.net
This biocatalytic approach is highly atom-economical and avoids the use of harsh reagents and protecting groups often required in traditional organic synthesis. nih.govnih.gov The methodology is applicable to a broad range of substrates, including precursors for this compound, such as 3,5-dimethoxycinnamic acid. nih.gov The use of immobilized enzymes further enhances sustainability by allowing for catalyst reuse and incorporation into continuous flow systems, which can significantly shorten reaction times and improve space-time yields. frontiersin.orgfrontiersin.org For example, immobilized PALs have been used in continuous flow reactors to achieve excellent conversions (e.g., 88-89%) with residence times as short as 20 minutes. frontiersin.orgfrontiersin.org
The following table details the synthesis of various phenylalanine derivatives from their corresponding cinnamic acids using sustainable, enzyme-based methods.
| Substrate (Cinnamic Acid Derivative) | Enzyme/Biocatalytic System | Product (D-Phenylalanine Derivative) | Conversion/Yield | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| p-Nitrocinnamic acid | PAL / LAAD / NH3:BH3 Cascade | D-p-Nitrophenylalanine | 71% | 96% | nih.gov |
| m-Chlorocinnamic acid | PAL / LAAD / NH3:BH3 Cascade | D-m-Chlorophenylalanine | 86% | >99% | nih.gov |
| 3,5-Difluorocinnamic acid | PAL / LAAD / NH3:BH3 Cascade | D-3,5-Difluorophenylalanine | 57% | 97% | nih.gov |
| 3-Methoxycinnamic acid | Immobilized PAL (AvPAL) in Continuous Flow | L-3-Methoxyphenylalanine | 88% ± 4% | N/A | frontiersin.orgfrontiersin.org |
| 3,5-Dimethoxycinnamic acid | Engineered PAL Cascade (Hypothetical) | D-3,5-Dimethoxyphenylalanine | High (Predicted) | >99% (Predicted) | nih.gov |
Biochemical and Metabolic Investigations
Pathways Involving Phenylalanine and its Derivatives
Phenylalanine Biosynthesis and Metabolism in Organisms
Phenylalanine (Phe) is an essential aromatic amino acid in humans, meaning it must be obtained from dietary sources. metwarebio.com It serves as a fundamental building block for proteins and is a precursor for a variety of crucial molecules, including neurotransmitters and hormones. metwarebio.com The primary forms of this amino acid are L-phenylalanine, which is the biologically active form used in protein synthesis, and D-phenylalanine. metwarebio.com
In plants and microorganisms, the biosynthesis of aromatic amino acids, including phenylalanine, occurs through the shikimate pathway. frontiersin.orgnih.govresearchgate.netyoutube.com This pathway converts central carbon metabolism intermediates, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, into chorismate. frontiersin.orgresearchgate.net Chorismate is a key branch-point intermediate for the synthesis of phenylalanine, tyrosine, and tryptophan. frontiersin.orgnih.govresearchgate.net Two main routes for phenylalanine biosynthesis from chorismate have been identified: the phenylpyruvate pathway, common in microorganisms, and the arogenate pathway, which is thought to have evolved later in plants. frontiersin.orgnih.govresearchgate.net
The metabolism of phenylalanine is a critical node connecting primary and secondary metabolism. frontiersin.orgnih.govresearchgate.net In humans, the primary metabolic fate of phenylalanine is its conversion to tyrosine, a reaction catalyzed by the enzyme phenylalanine hydroxylase (PAH). youtube.commetwarebio.comwikipedia.org This conversion is the rate-limiting step in the catabolism of phenylalanine. wikipedia.org Beyond protein synthesis, phenylalanine is a precursor for numerous compounds. frontiersin.org In plants, these include phenylpropanoids, flavonoids, lignin, and salicylic (B10762653) acid, which are vital for growth, development, defense, and reproduction. frontiersin.orgnih.govresearchgate.net In animals, phenylalanine metabolism leads to the production of neurotransmitters like dopamine, norepinephrine (B1679862), and epinephrine (B1671497), as well as the pigment melanin (B1238610). metwarebio.com
D-Amino Acid Metabolism in Biological Systems
For a long time, D-amino acids were considered "unnatural" isomers, with L-amino acids believed to be the exclusive components of proteins and participants in significant physiological functions. jst.go.jp However, recent advancements have revealed the presence and important roles of various free D-amino acids in mammals, including in the central nervous system, periphery, and endocrine glands. jst.go.jpresearchgate.net
The metabolism of D-amino acids in mammals involves two key flavoenzymes: D-amino acid oxidase (DAO) and D-aspartate oxidase (DDO). nih.gov DAO is an FAD-containing flavoprotein that catalyzes the oxidative deamination of neutral and basic D-amino acids to their corresponding α-keto acids, ammonia (B1221849), and hydrogen peroxide. jst.go.jp This enzyme exhibits broad substrate specificity but does not act on L-amino acids or acidic D-amino acids. jst.go.jp DAO is thought to regulate the levels of various D-amino acids that originate from both internal and external sources, such as gut microbiota. jst.go.jpfrontiersin.org DDO, also an FAD-containing flavoprotein, specifically catalyzes the oxidative deamination of acidic D-amino acids like D-aspartate and D-glutamate. jst.go.jp
Bacteria utilize a diverse range of D-amino acids for various biological processes, including cell wall synthesis, spore germination, and as signaling molecules to regulate biofilm formation. nih.govfrontiersin.org The gut microbiota is a significant source of D-amino acids for the host, influencing their absorption and modulating host physiological processes, including immune responses. frontiersin.org
Role of Specific Phenylalanine Hydroxylation in Protein Interactions
Protein hydroxylation is a post-translational modification where a hydroxyl group is added to an amino acid residue, which can alter a protein's physical and chemical properties, such as stability and interactions with other molecules. metwarebio.com The most prominent example of phenylalanine hydroxylation is its conversion to tyrosine, catalyzed by phenylalanine hydroxylase (PAH). metwarebio.comwikipedia.org This reaction is crucial for the biosynthesis of several hormones and neurotransmitters. metwarebio.com
The activity of PAH is highly regulated, in part by its substrate, L-phenylalanine. pnas.orgnih.gov Binding of L-phenylalanine to a regulatory domain on the enzyme induces a conformational change that activates it. pnas.orgnih.govacs.org This allosteric activation is linked to changes in the enzyme's quaternary structure, specifically promoting the dimerization of its regulatory domains. pnas.orgacs.org Studies have shown that other amino acids and phenylalanine analogs can also activate the enzyme, and their ability to do so correlates with their ability to stabilize this dimer formation. acs.org This suggests that the interaction involving the phenylalanine side chain is a key event in modulating the structure and function of PAH. acs.org
Interconnection with Other Aromatic Amino Acid Pathways
The metabolic pathways of the three aromatic amino acids—phenylalanine, tyrosine, and tryptophan—are intricately interconnected. nih.gov In organisms that synthesize these amino acids de novo, such as plants and microbes, all three pathways originate from the common precursor chorismate, which is the final product of the shikimate pathway. frontiersin.orgnih.gov
The enzyme chorismate mutase catalyzes the committed step in the biosynthesis of both phenylalanine and tyrosine by converting chorismate to prephenate. nih.gov Prephenate then serves as the branch point for the separate pathways leading to phenylalanine and tyrosine. frontiersin.org The tryptophan synthesis pathway also branches off from chorismate, initiated by the enzyme anthranilate synthase. frontiersin.orgnih.gov
In plants, there is evidence of a microbial-like phenylpyruvate pathway for phenylalanine synthesis that directly links the metabolism of tyrosine and phenylalanine. researchgate.net This pathway utilizes a cytosolic aminotransferase where the catabolism of tyrosine provides the amino group for the synthesis of phenylalanine from phenylpyruvate. researchgate.net In animals, the catabolism of phenylalanine is directly linked to tyrosine, as the first and rate-limiting step is the conversion of phenylalanine to tyrosine by phenylalanine hydroxylase. metwarebio.comyoutube.com This places tyrosine as a central metabolite derived from phenylalanine, which is then further degraded or used for the synthesis of other critical compounds. youtube.com
Enzymatic Interactions and Biocatalysis
Interaction with D-Amino Acid Dehydrogenases and Transaminases
D-amino acid dehydrogenases (D-AADH) and D-amino acid transaminases (DAAT), also known as D-amino acid aminotransferases, are enzymes that act on D-amino acids and are of significant interest for biocatalysis, particularly for the synthesis of enantiomerically pure D-amino acids. researchgate.netnih.govnih.gov
D-Amino Acid Dehydrogenases (D-AADH) are enzymes that catalyze the reversible oxidative deamination of D-amino acids to their corresponding 2-oxo acids and ammonia, often using NAD(P)+ as a cofactor. frontiersin.orgmdpi.com While naturally occurring D-AADHs with broad applicability are rare, protein engineering efforts have been successful in creating them. frontiersin.org For instance, meso-diaminopimelate D-dehydrogenase has been engineered to create a D-AADH with a broad substrate range, capable of synthesizing various aliphatic and aromatic D-amino acids, including D-phenylalanine, from their corresponding keto acids. nih.govfrontiersin.orgnih.gov These engineered enzymes can exhibit high stereoselectivity. nih.gov Studies on engineered D-AADHs have shown that mutations in the active site can significantly alter substrate specificity, for example, increasing the activity towards hydrophobic D-amino acids with bulky side chains like D-phenylalanine and D-tryptophan. frontiersin.org
| Substrate (D-Amino Acid) | Relative Activity (%) |
|---|---|
| Phenylalanine | 100 |
| Leucine | 114 |
| Norleucine | 154 |
| Tryptophan | 81 |
| Histidine | 40 |
| Isoleucine | 29 |
Data adapted from a study on an engineered D-AADH, showing the relative rates of oxidative deamination for different substrates. The activity with D-phenylalanine is set to 100%. frontiersin.org
D-Amino Acid Transaminases (DAAT) are pyridoxal-5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from a D-amino acid donor to a keto acid acceptor. nih.govmdpi.com While several DAATs can react with D-phenylalanine, their activity towards this non-native substrate is often low. polimi.it Protein engineering has been employed to enhance the catalytic efficiency of DAATs for aromatic D-amino acids. polimi.it For example, mutants of DAAT from Bacillus sp. YM-1 have been created that show significantly improved activity towards D-phenylalanine and its derivatives. polimi.it These engineered enzymes are valuable for developing biocatalytic cascades to produce optically pure D-phenylalanine derivatives. polimi.it The stereoselectivity of these enzymes is a key feature, often producing D-amino acids with high enantiomeric excess. researchgate.netnih.gov
| Enzyme | kcat (s⁻¹) | KM (mM) | kcat/KM (M⁻¹s⁻¹) |
|---|---|---|---|
| Wild-Type | 0.0019 | 2.9 | 0.65 |
| Mutant 1 | 0.7 | 0.4 | 1750 |
| Mutant 2 | 1.8 | 0.6 | 3000 |
Data adapted from a study engineering DAAT for improved activity towards D-phenylalanine. polimi.it
Phenylalanine Ammonia-Lyase Applications in Synthesis
Phenylalanine Ammonia-Lyase (PAL) is a versatile enzyme that catalyzes the reversible, non-oxidative deamination of L-phenylalanine to trans-cinnamic acid and ammonia. nih.govwikipedia.org This catalytic activity is crucial in the phenylpropanoid pathway in plants and has been harnessed for the synthesis of various phenylalanine derivatives. nih.gov The reverse reaction, the addition of ammonia to a cinnamic acid derivative, is a powerful method for producing non-natural amino acids. researchgate.net
Research has demonstrated that PALs from various sources, such as Anabaena variabilis and Petroselinum crispum, exhibit a broad substrate scope, accommodating a range of substituted cinnamic acids for the synthesis of corresponding D- and L-phenylalanine derivatives. researchgate.netnih.gov While the direct synthesis of 3,5-Dimethoxy-D-phenylalanine using PAL has not been extensively detailed in publicly available literature, the successful synthesis of other methoxy-substituted phenylalanines suggests its feasibility. For instance, engineered PAL variants have been effectively used for the synthesis of (S)-m-methoxyphenylalanine. nih.gov The enzymatic process often involves a multienzymatic cascade system to achieve high yields and excellent optical purity. researchgate.net
| Substrate (Cinnamic Acid Derivative) | Product (Phenylalanine Derivative) | Enzyme Source/Variant | Conversion/Yield (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|
| p-Nitrocinnamic acid | D-p-Nitrophenylalanine | PAL from Anabaena variabilis | 71 | 96 |
| m-Chlorocinnamic acid | D-m-Chlorophenylalanine | PAL from E. coli | 86 | >99 |
| 3,5-Difluorocinnamic acid | D-3,5-Difluorophenylalanine | PAL from E. coli | 57 | 97 |
| m-Methoxy-cinnamic acid | (S)-m-Methoxyphenylalanine | Engineered Petroselinum crispum PAL | 40 | >99 |
Enzyme-Substrate Binding Studies with Phenylalanine Derivatives
The interaction between an enzyme and its substrate is fundamental to its catalytic activity and specificity. Studies on enzymes that bind phenylalanine and its derivatives, such as phenylalanine hydroxylase (PAH) and PAL itself, provide insights into the molecular recognition mechanisms.
In bacterial phenylalanine hydroxylase, a distal substrate binding site has been identified approximately 15.7 Å from the active site. researchgate.net Isothermal titration calorimetry (ITC) experiments have revealed a dissociation constant (Kd) of 24 ± 1.1 μM for phenylalanine binding to this site, indicating a significant affinity. researchgate.net This binding is stabilized by a network of hydrogen bonds and van der Waals interactions with specific amino acid residues. researchgate.net For instance, the binding of p-coumaric acid to a PAL isozyme is facilitated by hydrogen bond formation with the imidazole (B134444) side chain of a histidine residue. nih.gov
The specificity of these enzymes is highlighted by the fact that even small changes to the substrate can significantly impact binding. For example, the aforementioned distal site in PAH shows selectivity for phenylalanine, with no detectable binding for alanine (B10760859), tyrosine, or isoleucine under the same conditions. researchgate.net The binding of phenylalanine derivatives is influenced by the nature and position of substituents on the phenyl ring. The 3,5-dimethoxy substitution pattern in this compound would be expected to influence its binding to target enzymes through specific steric and electronic interactions within the enzyme's binding pocket.
| Enzyme | Ligand | Key Interacting Residues | Type of Interaction |
|---|---|---|---|
| Bacterial Phenylalanine Hydroxylase | Phenylalanine | F258, Y155, T254 | Hydrogen bonding, van der Waals |
| Sorghum bicolor Phenylalanine Ammonia-Lyase (SbPAL1) | p-Coumaric acid | His-123 | Hydrogen bonding |
Kinase Inhibition by Phenylalanine-Based Compounds
Protein kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in numerous diseases. Consequently, they are major targets for drug development. du.ac.in Phenylalanine and its derivatives have been explored as scaffolds for the design of kinase inhibitors. nih.gov
The strategy often involves designing compounds that are competitive with the natural substrate of the kinase. nih.gov For example, a study focused on the AKT kinase identified phenylalanine as a suitable scaffold for developing covalent inactivators. nih.gov By incorporating a cysteine-reactive electrophile into a phenylalanine derivative, a submicromolar inactivator of AKT was developed. nih.gov This demonstrates the potential of using the phenylalanine backbone to deliver a reactive group to the kinase active site.
| Inhibitor Class | Target Kinase | Key Structural Features | Reported Potency (IC50) |
|---|---|---|---|
| Boc-Phe-vinyl ketone | AKT1 | Phenylalanine scaffold with a vinyl ketone electrophile | Submicromolar |
| 4-(3-bromophenyl)amino-6,7-dimethoxyquinazoline | EGFR Tyrosine Kinase | Quinazoline (B50416) core with 6,7-dimethoxy substitution | 0.029 nM |
Pharmacological and Biological Activities: Mechanistic Studies
Mechanisms of Action in Biological Systems
The activity of D-phenylalanine and its derivatives stems from their ability to influence endogenous pathways, particularly those related to pain and neurotransmission.
While direct studies on 3,5-Dimethoxy-D-phenylalanine are not extensively detailed in the available literature, the broader family of phenylalanine analogues demonstrates significant modulatory effects on neurotransmitter systems. The parent amino acid, L-phenylalanine, is a crucial precursor for the synthesis of L-tyrosine, which is subsequently converted into the catecholamine neurotransmitters dopamine, norepinephrine (B1679862) (noradrenaline), and epinephrine (B1671497) (adrenaline) wikipedia.orgmedicalnewstoday.com. The body can convert a small amount of D-phenylalanine into L-phenylalanine, potentially influencing these pathways wikipedia.org.
Furthermore, derivatives of phenylalanine have been shown to interact with glutamatergic systems. For instance, L-phenylalanine can inhibit neurotransmitter release at glutamatergic synapses wikipedia.org. A halogenated derivative, 3,5-Dibromo-L-phenylalanine, acts as a polyvalent modulator of glutamatergic synaptic transmission by activating N-methyl-D-aspartate (NMDA) receptors, depressing presynaptic glutamate (B1630785) release, and blocking α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA)/kainate receptors nih.gov. This suggests that substitutions on the phenyl ring of phenylalanine can create compounds with complex and potent effects on neurotransmitter activity.
A primary mechanism of action for D-phenylalanine (DPA) is the inhibition of enzymes that degrade endogenous opioids, namely endorphins and enkephalins medcentral.comnih.govhmieducation.comnih.gov. Research has identified that DPA slows the action of enzymes such as carboxypeptidase A and enkephalinase medcentral.comhmieducation.com. By inhibiting the degradation of these natural pain-relieving peptides, DPA effectively increases their levels and prolongs their activity in the nervous system medcentral.comhmieducation.com. This action is believed to be the basis for the analgesic properties observed in studies of D-phenylalanine nih.govnih.gov. This inhibitory effect on enkephalinase has been confirmed in both animal and human studies hmieducation.com.
Studies on phenylalanine derivatives have revealed specific interactions at the receptor level. Halogenated derivatives have been shown to be partial agonists at the glutamate-binding site of NMDA receptors nih.gov.
In a different context, the incorporation of D-phenylalanine into synthetic peptides has been shown to enhance their binding affinity for specific receptors. A study examining gonadotropin-releasing hormone (GnRH) peptides found that the introduction of a D-Phe residue significantly improved their binding affinity for the GnRH receptor nih.gov. This enhancement is critical for the development of targeted imaging and therapeutic agents.
GnRH Receptor Binding Affinities of D-Phe Containing Peptides
| Peptide Construct | GnRH Receptor Binding Affinity (IC50, nM) |
|---|---|
| DOTA-Ahx-(D-Lys6-GnRH1) | 36.1 |
| DOTA-D-Phe-Ahx-(D-Lys6-GnRH) | 16.3 |
| DOTA-Ahx-D-Phe-(D-Lys6-GnRH) | 7.6 |
Data sourced from a study on DOTA-conjugated GnRH peptides, demonstrating that the insertion of D-phenylalanine (D-Phe) improves receptor binding affinity nih.gov.
Receptor Activity of a Phenylalanine Derivative
| Compound | Receptor/Process | Activity | Value |
|---|---|---|---|
| 3,5-Dibromo-L-phenylalanine | NMDA Receptor (Glutamate-binding site) | Partial Agonist (EC50) | 331.6 +/- 78.6 µM |
| 3,5-Dibromo-L-phenylalanine | AMPA/kainate mEPSC Frequency | Inhibition (IC50) | 29.4 +/- 4.3 µM |
Data from patch-clamp analysis in rat cerebrocortical cultured neurons showing the polyvalent modulatory effects of a halogenated phenylalanine derivative nih.gov.
Role in Protein Structure and Function
The incorporation of non-standard amino acids like this compound into polypeptide chains is a key area of protein engineering, offering ways to alter protein stability, dynamics, and function.
The site-specific incorporation of unnatural amino acids into proteins is a powerful tool for creating novel functionalities nih.govacs.org. Genetic engineering techniques have enabled the incorporation of various phenylalanine derivatives with diverse functional groups (such as halide, nitrile, ketone, alkyne, and azide (B81097) moieties) into proteins in Escherichia coli nih.gov. This is achieved using an evolved pyrrolysyl-tRNA synthetase−tRNA pair that is specific for the unnatural amino acid nih.gov.
These methods allow for the precise placement of modified amino acids, which can serve as probes to study protein folding or as sites for specific chemical modifications nih.gov. Given that a variety of meta-substituted phenylalanine derivatives can be incorporated, it is plausible that this compound could also be integrated into protein structures using similar biotechnology platforms nih.gov.
The relationship between an amino acid sequence and the resulting protein's conformation and stability is a fundamental principle of structural biology . The incorporation of phenylalanine and its analogues can have a profound impact on the final structure of a protein.
Investigational Bioactive Molecules Based on Related Scaffolds
Scaffolds containing dimethoxy-phenyl moieties are subjects of significant interest in the search for new anti-cancer agents. Research has demonstrated that the presence and positioning of methoxy (B1213986) groups on aromatic rings can be a key determinant of cytotoxic activity.
One notable example is dimethoxycurcumin (B1670665), a synthetic analog of curcumin (B1669340). Studies have shown that while methylation of the phenolic hydroxyl groups in curcumin slightly decreases its antioxidant activity, the resulting dimethoxycurcumin retains a comparable pro-oxidant effect in tumor cells. It generates reactive oxygen species (ROS) within these cells, leading to cytotoxicity, while remaining non-toxic to normal lymphocytes.
Chalcone (B49325) derivatives featuring dimethoxy substitutions have also been explored for their anti-cancer potential. A study on 3,5-dibromo-4,6-dimethoxychalcones and their corresponding flavone (B191248) derivatives revealed significant antigrowth effects on human breast (MCF-7) and lung (A549) cancer cell lines. For instance, the parent chalcone exhibited an IC50 value of 4.12 µM against MCF-7 cells, while a flavone derivative showed an IC50 of 5.10 µM against the same cell line.
Furthermore, various methoxyflavone analogs have been shown to possess potent cytotoxic activity against a range of cancer cell lines, including those of the breast, skin, and stomach. The structure-activity relationship in these compounds is complex, but the addition of methoxy groups often has a positive impact on their anti-cancer efficacy.
| Compound Class | Specific Compound/Derivative | Cancer Cell Line | Observed Activity | Reference |
|---|---|---|---|---|
| Curcumin Analog | Dimethoxycurcumin | Tumor cells | Pro-oxidant activity, generates ROS, comparable cytotoxicity to curcumin. | |
| Chalcone | 3,5-dibromo-4,6-dimethoxychalcone (2a) | MCF-7 (Breast) | IC50 = 4.12 ± 0.55 µM | |
| Chalcone | 3,5-dibromo-4,6-dimethoxychalcone (2a) | A549 (Lung) | IC50 = 7.40 ± 0.67 µM | |
| Flavone | Flavone derivative (3c) | MCF-7 (Breast) | IC50 = 5.10 ± 0.61 µM | |
| Methoxyflavone | 5,7-dihydroxy-3,6,4′-trimethoxyflavone | Melanoma (A2058) | IC50 = 3.92 µM |
Derivatives of phenylalanine and related molecular structures have been extensively investigated as inhibitors of various enzymes, playing a crucial role in drug discovery. The substituted aromatic ring can interact with enzyme active sites, leading to modulation of their catalytic activity.
A series of novel (S)-phenylalanine derivatives incorporating a 1,2,3-triazole ring and a 4-fluorobenzyl substitution were synthesized and found to be highly potent inhibitors of dipeptidyl peptidase 4 (DPP-4), an enzyme involved in glucose metabolism. The most potent compound in this series exhibited an IC50 value of 3.79 nM, significantly more effective than the marketed drug sitagliptin, and showed high selectivity over related enzymes like DPP-7, DPP-8, and DPP-9.
In another line of research, phenylalanine derivatives were designed as inhibitors of mushroom tyrosinase, a key enzyme in melanin (B1238610) synthesis. Several of the synthesized compounds demonstrated more potent inhibitory activity than the positive controls. Kinetic studies revealed that the most effective compounds acted as reversible and competitive inhibitors, suggesting they compete with the natural substrate for the enzyme's active site.
Furthermore, analogs of aromatic amino acids have been shown to inhibit aromatic L-amino acid decarboxylase, an enzyme involved in the synthesis of neurotransmitters. Histone deacetylase inhibitors, such as panobinostat, which contain a cinnamoyl hydroxamate structure, have also been found to inhibit aromatic amino acid hydroxylases (e.g., phenylalanine hydroxylase, tyrosine hydroxylase) at low micromolar concentrations.
| Enzyme Target | Inhibitor Class/Compound | Inhibition Potency (IC50) | Mechanism of Inhibition | Reference |
|---|---|---|---|---|
| Dipeptidyl Peptidase 4 (DPP-4) | 4-fluorobenzyl substituted (S)-phenylalanine derivative (6g) | 3.79 nM | Not specified | |
| Mushroom Tyrosinase | Phenylalanine derivative (3e) | 4.86 µM | Reversible, Competitive | |
| Aromatic Amino Acid Hydroxylases (e.g., PAH, TH) | Panobinostat (cinnamoyl hydroxamate) | Low micromolar range | Not specified | |
| Aromatic L-amino acid Decarboxylase | Substrate analogs (e.g., aromatic amines) | Qualitatively described | Not specified |
Compounds containing dimethoxy-phenyl groups are frequently studied for their antioxidant properties, which are largely dictated by their chemical structure. The antioxidant capacity of phenolic compounds is closely linked to the number and position of hydroxyl (-OH) and methoxy (-OCH3) groups on the aromatic ring. These groups can donate a hydrogen atom or an electron to neutralize free radicals, and their efficacy is influenced by factors like bond dissociation enthalpy.
Structure-activity relationship studies have consistently shown that both methoxy and phenolic hydroxyl groups can significantly enhance the antioxidant activity of phenolic acids. In some cases, an increase in the number of methoxy groups correlates with higher antioxidant activity. For example, the antioxidant activity of 4-hydroxy-3,5-dimethoxybenzoic acid was found to be significantly stronger than its analogs with fewer methoxy groups.
Specific examples of related dimethoxy compounds with notable antioxidant activity include:
Dimethoxycurcumin : This analog of curcumin demonstrates the ability to scavenge superoxide (B77818) and peroxyl radicals, although its reaction with the latter is slower than that of curcumin.
p-Hydroxy-m-Methoxy Chalcone (pHmMC) : This chalcone derivative exhibited potent antioxidant activity in a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay, with an IC50 value of 11.9 µg/mL, which was more potent than the chemotherapy agent Doxorubicin.
Ferulic Acid Derivatives : Cinnamic acid derivatives like ferulic acid, which contains a methoxy group, are generally more potent antioxidants than benzoic acid derivatives. The methoxy group is positively associated with antiradical activity in these compounds.
The position of the substituents is also critical; for instance, among dihydroxyl benzoic acids, a 3,5-hydroxyl substitution provides the best activity. Similarly, the relative positioning of hydroxyl and methoxy groups influences radical scavenging capabilities.
| Compound | Assay | Result (IC50 or other measure) | Key Structural Feature | Reference |
|---|---|---|---|---|
| p-Hydroxy-m-Methoxy Chalcone (pHmMC) | DPPH Radical Scavenging | IC50 = 11.9 µg/mL | p-Hydroxy and m-Methoxy substitution | |
| 4-Hydroxy-3,5-dimethoxybenzoic acid | DPPH & FRAP | Higher activity than analogs with fewer methoxy groups | Two methoxy groups flanking a hydroxyl group | |
| Dimethoxycurcumin | Radical Scavenging | Comparable reaction with superoxide radicals to curcumin; slower with peroxyl radicals | Dimethoxy-phenyl groups | |
| Flavonoid from Camellia oleifera (Compound 1) | DPPH Radical Scavenging | IC50 = 24.19 µM | Flavonoid structure (specific methoxy pattern not detailed) |
The non-proteinogenic amino acid Caramboxin, a neurotoxin found in star fruit (Averrhoa carambola), possesses a structure related to phenylalanine. wikipedia.org It is an agonist of NMDA and AMPA glutamate receptors, and its excitatory and neurodegenerative properties can lead to severe neurological symptoms, particularly in individuals with kidney disease. wikipedia.org The unique structure of Caramboxin, which features a substituted phenyl ring, has spurred interest in the synthesis of its analogs for further investigation.
Research efforts have focused on synthesizing Caramboxin analogs, which presents significant synthetic challenges, particularly the introduction of a carboxyl group at the ortho position of the phenylalanine moiety. scielo.brchemspider.com One synthetic strategy involves the ortho-carboxylation of 3,5-dimethoxy benzyl (B1604629) derivatives as key intermediates. scielo.br This approach utilizes starting materials like (3,5-dimethoxyphenyl)methanol, which can be derived from 3,5-dimethoxybenzoic acid. scielo.br A multi-step process involving a Vilsmeier-Haack formylation followed by a Lindgren oxidation has been identified as a promising route to generate a potential intermediate for the synthesis of various Caramboxin analogs. scielo.brchemspider.com
The study of such analogs is crucial for understanding the structure-activity relationships that govern the neurotoxicity of Caramboxin. By systematically modifying the substitution pattern on the aromatic ring, researchers can probe the specific interactions between the toxin and glutamate receptors, potentially leading to a better understanding of excitotoxic mechanisms and the development of potential antagonists. While this compound itself is not Caramboxin, its dimethoxy-phenyl scaffold is a key structural component in the synthetic pathways being explored to create these investigational neurotoxin analogs. scielo.br
Analytical and Spectroscopic Characterization in Research
Chromatographic Techniques for Chiral Analysis and Purity Assessment
Chromatography is the cornerstone for separating 3,5-Dimethoxy-D-phenylalanine from its L-enantiomer and other potential impurities. The primary challenge lies in chiral recognition, which is accomplished using specialized stationary phases or mobile phase additives.
Liquid Chromatography (LC) coupled with Mass Spectrometry (MS)
Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of LC with the high sensitivity and selectivity of MS. For the chiral analysis of amino acids like this compound, this method allows for the effective separation of enantiomers while providing definitive molecular weight confirmation. ankara.edu.tr
Direct enantioseparation is typically achieved using a chiral stationary phase (CSP). ankara.edu.tr Macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for resolving underivatized amino acids. sigmaaldrich.com These columns operate under mobile phase conditions compatible with electrospray ionization (ESI), making them ideal for LC-MS applications. sigmaaldrich.comsciex.com Another successful approach involves the use of crown ether-based CSPs, which can separate underivatized amino acids with high efficiency. ankara.edu.tr The choice of mobile phase, often a mixture of an organic solvent like methanol (B129727) or acetonitrile (B52724) with an aqueous component containing an acidic modifier (e.g., trifluoroacetic acid), is critical for achieving optimal separation. ankara.edu.tr
The mass spectrometer serves as a highly sensitive detector, monitoring for the specific mass-to-charge ratio (m/z) of this compound, thereby ensuring accurate identification and quantification even at low concentrations.
Table 1: Representative LC-MS Conditions for Chiral Amino Acid Analysis
| Parameter | Description |
|---|---|
| Column | Chiral Stationary Phase (e.g., Teicoplanin-based, Crown Ether-based) |
| Mobile Phase | Gradient or isocratic elution with organic solvents (Methanol, Acetonitrile) and aqueous buffers containing modifiers (e.g., Acetic Acid, Ammonium (B1175870) Hydroxide). sciex.com |
| Ionization Source | Electrospray Ionization (ESI), positive or negative mode |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Analysis Mode | Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for high specificity and sensitivity |
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a widely used method for determining the enantiomeric purity of nonproteinogenic amino acids. researchgate.net The separation can be performed directly, using a CSP, or indirectly, after derivatization with a chiral reagent. researchgate.netresearchgate.net
For direct separation, several types of CSPs have proven effective for amino acid enantiomers:
Macrocyclic Glycopeptide Phases: Columns based on selectors like teicoplanin are highly successful in separating a wide range of underivatized amino acids in reversed-phase or polar organic modes. sigmaaldrich.comresearchgate.net The D-enantiomer is often more strongly retained on these phases. sigmaaldrich.com
Crown Ether Phases: These CSPs are particularly well-suited for the separation of compounds with primary amine groups, such as amino acids. chromatographyonline.com They typically operate with acidic mobile phases.
Polysaccharide-based Phases: While challenging for underivatized amino acids due to their zwitterionic nature, derivatized polysaccharide CSPs are a staple in chiral separations. sigmaaldrich.com
A relevant study on the analogue L-3,4-dimethoxy-α-methylphenylalanine utilized a chiral ligand-exchange HPLC method. nih.gov This approach involved using a conventional C18 column with a chiral mobile phase containing L-phenylalanine and cupric sulfate, demonstrating that baseline separation could be achieved without a CSP. nih.gov This enthalpy-controlled process highlights an alternative strategy for resolving dimethoxy-phenylalanine derivatives. nih.gov
Table 2: HPLC Parameters for Chiral Separation of a Dimethoxy-Phenylalanine Analogue nih.gov
| Parameter | Condition |
|---|---|
| Compound | 3,4-dimethoxy-α-methylphenylalanine |
| Column | Conventional C18 |
| Mobile Phase | 20% (v/v) Methanol, 8 mM L-phenylalanine, 4 mM Cupric Sulfate in water (pH 3.2) |
| Temperature | 20 °C |
| Resolution (R) | 3.18 |
| Run Time | < 18 minutes |
Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for Enantiomeric Purity
Gas Chromatography (GC) is a high-resolution technique that can be used to determine enantiomeric purity. cat-online.com However, because amino acids are non-volatile, they must first be derivatized to increase their volatility. nih.govnih.gov This process typically involves esterification of the carboxyl group followed by acylation of the amino group (e.g., creating N,O,S-trifluoroacetyl isobutyl esters). nih.gov The resulting volatile derivatives are then separated on a chiral capillary column. cat-online.com GC coupled with mass spectrometry (GC-MS) provides definitive peak identification. nih.gov
Supercritical Fluid Chromatography (SFC) has emerged as a powerful and "green" alternative to LC and GC for chiral separations. tandfonline.comtandfonline.com SFC uses supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic modifier like methanol. tandfonline.comnih.gov This technique offers several advantages, including fast analysis times, high efficiency, and reduced solvent consumption. tandfonline.comresearchgate.net For the analysis of underivatized amino acids, crown ether-based CSPs have been used with great success in SFC, achieving excellent resolution in minutes. nih.govresearchgate.netelsevier.com The addition of acidic modifiers and a small amount of water to the mobile phase can further improve peak shape and resolution for these polar compounds. nih.govresearchgate.net
Spectroscopic Methods for Structural Elucidation and Confirmation
Spectroscopic methods are indispensable for confirming the molecular structure of this compound, ensuring that the correct compound has been synthesized or isolated.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. iosrjournals.orgspringernature.com Both ¹H NMR and ¹³C NMR are used to confirm the identity and structure of this compound. nih.gov
¹H NMR: The proton NMR spectrum would show characteristic signals for each type of proton in the molecule. This includes distinct singlets for the two equivalent methoxy (B1213986) groups (-OCH₃), signals for the three aromatic protons on the benzene (B151609) ring, and signals for the α-proton (CH) and β-protons (CH₂) of the alanine (B10760859) backbone.
¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms. For this compound, this would include signals for the carboxyl carbon, the α- and β-carbons, the two distinct types of aromatic carbons (including the methoxy-substituted carbons), and the methoxy carbons themselves.
Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to establish the connectivity between protons and carbons, providing unambiguous structural confirmation. iosrjournals.org
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Carboxyl (COOH) | ~10-12 | ~170-175 |
| α-Carbon (CH) | ~4.0 | ~55 |
| β-Carbon (CH₂) | ~3.1-3.3 | ~37 |
| Aromatic (C-H) | ~6.4-6.5 | ~100-110 |
| Aromatic (C-OCH₃) | - | ~160 |
| Aromatic (C-CH₂) | - | ~135-140 |
| Methoxy (OCH₃) | ~3.7-3.8 | ~55-56 |
Note: Predicted values are estimates based on the structure and data for similar compounds like phenylalanine and dimethoxybenzene derivatives. rsc.orgillinois.educore.ac.uk
Mass Spectrometry (MS)
Mass Spectrometry (MS) is a crucial analytical technique used to determine the molecular weight and elemental composition of a compound. nih.gov For this compound (C₁₁H₁₅NO₄), high-resolution mass spectrometry (HRMS) can confirm its exact mass, which is 225.1001 g/mol .
Electron Ionization (EI) or softer ionization techniques like Electrospray Ionization (ESI) are used to generate ions. The resulting mass spectrum displays the molecular ion peak ([M]⁺ or [M+H]⁺) and a series of fragment ions. The fragmentation pattern provides valuable structural information. For this molecule, common fragmentation pathways would likely include the loss of the carboxyl group (as CO₂ or COOH) and cleavage at the Cα-Cβ bond, leading to the formation of a stable dimethoxybenzyl cation.
Table 4: Key Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₁H₁₅NO₄ |
| Molecular Weight | 225.24 g/mol |
| Exact Mass | 225.1001 u |
| Major Ion Peaks (Predicted) | [M+H]⁺ at m/z 226, [M-COOH]⁺ at m/z 180 |
| Common Fragmentation | Loss of carboxyl group, cleavage of the benzylic C-C bond |
Circular Dichroism (CD) Spectroscopy for Enantiomeric Purity and Conformation
Circular Dichroism (CD) spectroscopy is a critical technique for confirming the stereochemistry and assessing the enantiomeric purity of chiral molecules like this compound. This method relies on the differential absorption of left- and right-circularly polarized light by a chiral compound.
Enantiomeric Purity: Enantiomers, such as D- and L-phenylalanine derivatives, produce CD spectra that are exact mirror images of each other. glpbio.com For instance, if this compound were to exhibit a positive Cotton effect (a peak) at a specific wavelength, its corresponding L-enantiomer would show a negative Cotton effect (a trough) of equal magnitude at that same wavelength. glpbio.com A racemic mixture, containing equal amounts of both enantiomers, would be CD-silent, showing no signal. glpbio.com
The enantiomeric excess (ee) of a sample of this compound could be determined by comparing its CD signal intensity to that of an enantiomerically pure standard. High-Performance Liquid Chromatography coupled with a CD detector (HPLC-CD) is a powerful method for quantifying the enantiomeric purity of chiral compounds, as it can simultaneously separate the compound from other impurities while providing chiral-specific detection. semanticscholar.org
Conformation: CD spectroscopy is also highly sensitive to the secondary structure of peptides and proteins. nih.govresearchgate.net While a single amino acid derivative does not have a secondary structure, its CD spectrum can be influenced by its solution conformation. The specific rotation and CD spectral features are dependent on the spatial arrangement of the chromophores—in this case, the 3,5-dimethoxyphenyl group and the carboxyl group—relative to the chiral center. Theoretical calculations could be used to predict the CD spectrum for different stable conformers of the molecule. However, no experimental or calculated CD data for this compound was found.
Infrared (IR) and Ultraviolet (UV) Spectroscopy
IR and UV spectroscopy are fundamental techniques used to confirm the functional groups and electronic structure of a molecule.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its functional groups. In its solid, zwitterionic form, key vibrations would include:
N-H stretching from the ammonium group (-NH3+), typically appearing as a broad band in the 2500-3300 cm⁻¹ region.
C-H stretching for the aromatic and aliphatic C-H bonds, usually found between 2850-3100 cm⁻¹.
C=O stretching from the carboxylate group (-COO⁻), with a strong absorption band around 1550-1610 cm⁻¹.
N-H bending vibrations around 1500-1650 cm⁻¹.
C-O stretching for the ether linkages of the methoxy groups, which would present strong bands in the 1000-1300 cm⁻¹ region.
Aromatic C=C bending vibrations, which give characteristic peaks in the fingerprint region below 1500 cm⁻¹.
While detailed IR spectra for D-phenylalanine are available, specific experimental spectra for the 3,5-dimethoxy derivative could not be located. nih.gov
Ultraviolet (UV) Spectroscopy: The UV spectrum of this compound is determined by its aromatic chromophore, the phenyl ring. Phenylalanine itself typically exhibits a maximum absorption (λmax) around 258 nm due to π-π* electronic transitions in the benzene ring. hmdb.ca The presence of two methoxy groups on the ring, which are strong auxochromes (color-enhancing groups), would be expected to cause a bathochromic (red) shift to a longer wavelength and potentially increase the molar absorptivity. However, without experimental data, the precise λmax for this compound remains undetermined.
Electrochemical Detection Methods for Enantioselective Recognition
Electrochemical methods offer a sensitive and cost-effective approach for the detection and enantioselective recognition of chiral compounds. Such methods typically involve modifying an electrode surface with a chiral selector that interacts differently with each enantiomer.
For a target like this compound, an enantioselective sensor could be developed based on principles demonstrated for phenylalanine. This could involve:
Molecularly Imprinted Polymers (MIPs): Creating a polymer matrix on an electrode with "imprints" of this compound, which would allow for its selective rebinding and detection.
Chiral Selectors: Immobilizing molecules like cyclodextrins, chiral crown ethers, or proteins (e.g., bovine serum albumin) onto an electrode surface. The different binding affinities between the chiral selector and the D- and L-enantiomers of the target compound would result in distinct electrochemical signals (e.g., different peak currents or potentials in cyclic or differential pulse voltammetry).
Chiral Conducting Polymers: Using an inherently chiral polymer as the electrode material.
Theoretical and Computational Chemistry Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and molecular dynamics (MD) simulations are instrumental in exploring the dynamic behavior of amino acids and peptides. While specific MD studies focused exclusively on 3,5-Dimethoxy-D-phenylalanine are not extensively documented, the principles and methodologies are well-established from research on phenylalanine and its derivatives.
MD simulations can be used to model the self-assembly processes of peptides containing this amino acid. For instance, studies on diphenylalanine have utilized all-atom MD simulations to examine the impact of different nanosurfaces on the self-assembly mechanism of dipeptides in aqueous solutions. researchgate.net Such simulations provide insights into interaction energies and the driving forces behind the formation of nanostructures. researchgate.netmdpi.com These computational techniques can elucidate how the 3,5-dimethoxy substitution pattern influences peptide folding, aggregation, and interaction with surfaces or other molecules. By simulating the molecule's behavior over time, researchers can predict stable conformations, intermolecular interactions, and the formation of larger assemblies like nanotubes. nih.govnih.govresearchgate.net
The general approach involves creating a computational model of the molecule within a simulated environment (e.g., water) and applying force fields to calculate the trajectory of atoms over time. nih.gov This allows for the observation of dynamic processes such as conformational changes and binding events, providing a molecular-level understanding of the compound's behavior.
Quantum Chemical Calculations (e.g., Density Functional Theory)
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental for investigating the electronic properties and structure of molecules like this compound. DFT has been successfully applied to determine the crystal structure of the parent amino acid, L-phenylalanine, demonstrating its power in cases where experimental data may be ambiguous. wiley.comrsc.orgresearchgate.net
For derivatives, DFT calculations are used to optimize ground-state geometries, calculate vibrational frequencies, and predict spectroscopic properties. mdpi.comresearchgate.net For example, in a study on 3',5'-dimethoxybenzoin, DFT calculations using the B3LYP method with a 6-311+g(d,p) basis set were performed to identify stable conformations and understand electronic structural properties. mdpi.com Similar approaches can be applied to this compound to analyze its molecular orbitals (e.g., HOMO-LUMO energy gap), molecular electrostatic potential, and charge distribution. These calculations help in understanding the molecule's reactivity and interaction sites.
Time-dependent DFT (TD-DFT) can further be used to compute UV-vis absorption spectra and study excited states, providing insights into the molecule's photophysical properties. mdpi.comnih.gov The choice of functional and basis set is crucial for obtaining accurate results that correlate well with experimental data. nih.govnih.gov
Table 1: Common DFT Functionals and Basis Sets Used in Phenylalanine Studies
| Method | Functional | Basis Set | Application |
|---|---|---|---|
| DFT | B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Analysis researchgate.net |
| DFT | PBE1PBE | 6-311G(2d,2p) | Absorption Wavelength Calculation nih.gov |
| DFT | B3LYP | 6-311+g(d,p) | Electronic Structure, Excited States mdpi.com |
Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For derivatives related to this compound, SAR studies have provided key insights. In the development of activin receptor-like kinase 2 (ALK2) inhibitors, a series of 3,5-diaryl-2-aminopyridine derivatives were synthesized and evaluated. acs.orgsemanticscholar.org
Within this series, the role of the methoxy (B1213986) groups on the phenyl ring was systematically investigated. It was found that the 3- and 5-methoxy groups were more critical for maintaining potency compared to the 4-methoxy group. acs.org The 3,5-dimethoxy derivative demonstrated a balance of potency and selectivity, suggesting its importance for interaction within the hydrophobic pocket of the kinase. acs.orgsemanticscholar.org This highlights the significance of the specific substitution pattern on the phenyl ring for achieving desired biological activity. Combining the 3,5-dimethoxy substitution with other structural modifications, however, sometimes led to a considerable loss of potency, indicating complex synergistic effects within the molecule. semanticscholar.org
Table 2: SAR Findings for Methoxy Substitutions in ALK2 Inhibitors
| Compound Modification | Effect on Potency | Reference |
|---|---|---|
| Removal of 4-methoxy group | Largely dispensable | acs.org |
| Removal of 3- or 5-methoxy groups | Critical for maintaining potency | acs.org |
| 3,5-dimethoxy substitution | Balance of selectivity and potency | acs.orgsemanticscholar.org |
Predictive Modeling for Biological Activity
Predictive modeling, often employing machine learning (ML) and artificial intelligence (AI), is an emerging area in computational chemistry for forecasting the biological activity of chemical compounds. nih.gov These models are trained on large datasets of molecules with known activities to learn the relationship between chemical structure and biological function. nih.govnih.gov
For a novel compound like this compound, predictive models could be used to estimate its potential therapeutic activities or liabilities. Ligand-based approaches, for example, train neural network models to assess the similarity of a new compound to others with known biological activity. nih.gov While this approach works best when the evaluated molecules are highly similar to the training set, it can provide valuable initial screenings. nih.gov
Another strategy involves using molecular dynamics data as features for the predictive models. This allows the model to incorporate information about the dynamic behavior and conformational flexibility of the molecule, potentially leading to more accurate predictions of activity. nih.gov Although specific predictive models for this compound are not published, these general computational tools represent a powerful method for hypothesis generation and for prioritizing compounds in drug discovery pipelines.
Conformational Analysis
Conformational analysis aims to identify the stable three-dimensional arrangements of a molecule, which are crucial for its biological function and interaction with other molecules. The conformational landscape of amino acids is often explored using both quantum mechanical (QM) methods and molecular mechanics (MM). nih.gov
For this compound, computational methods like DFT can be used to calculate the potential energy surface as a function of key dihedral angles. This analysis would reveal the low-energy, preferred conformations of the molecule, taking into account the steric and electronic effects of the two methoxy groups on the phenyl ring. Understanding these intrinsic conformational preferences is essential for designing peptides and peptidomimetics with specific secondary structures. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
